Literature review on tetrahydro-1H-1-benzazepine scaffolds in medicinal chemistry
Literature review on tetrahydro-1H-1-benzazepine scaffolds in medicinal chemistry
Executive Summary
The tetrahydro-1H-1-benzazepine scaffold represents a privileged structure in medicinal chemistry, distinguished by its seven-membered nitrogen-containing ring fused to a benzene moiety. Unlike its structural isomer, the 3-benzazepine (famous for Dopamine D1 ligands like SKF-38393), the 1-benzazepine core is the structural anchor for the "Vaptan" class of drugs—potent, non-peptide vasopressin receptor antagonists.
This guide provides a rigorous technical analysis of the 1-benzazepine scaffold, moving beyond basic structural descriptions to explore the synthetic methodologies, structure-kinetic relationships (SKR), and critical experimental protocols that drive modern drug discovery in this chemical space.
Structural Architecture & Chemical Space
Scaffold Classification
Confusion often arises between benzazepine isomers. It is critical to distinguish the 1-benzazepine (nitrogen attached directly to the aromatic ring) from the 2- and 3-benzazepines .
| Scaffold Type | Core Feature | Primary Biological Utility | Representative Drug |
| 1-Benzazepine | N atom fused to benzene (position 1) | Vasopressin V2 Antagonism | Tolvaptan , Mozavaptan |
| 2-Benzazepine | N atom at position 2 | Kinase Inhibition (less common) | Experimental |
| 3-Benzazepine | N atom at position 3 | Dopamine D1 Agonism | Fenoldopam |
Conformational Dynamics
The seven-membered ring of tetrahydro-1H-1-benzazepine adopts a flexible chair-like conformation. In medicinal chemistry, controlling this flexibility is paramount.
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The "Vaptan" Lock: In Tolvaptan, the 1-benzazepine ring is substituted at the 1-position (amide linkage) and the 5-position. The steric bulk and electronic repulsion between these substituents force the ring into a specific puckered conformation that fits the orthosteric site of the V2 receptor.
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Chirality: The C5 position is often a chiral center. For Tolvaptan, the (5R) enantiomer is the active pharmaceutical ingredient, necessitating asymmetric synthesis or chiral resolution.
Synthetic Methodologies
Accessing the tetrahydro-1H-1-benzazepine core requires overcoming the entropic penalty of forming a seven-membered ring. Two dominant strategies exist:
Strategy A: Classical Ring Expansion (Schmidt/Beckmann)
Historically, 1-tetralones were converted to 1-benzazepin-2-ones (lactams) via Schmidt reaction with hydrazoic acid (
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Limitation: Use of hazardous azides and poor regioselectivity (1- vs 3-isomer formation).
Strategy B: Nucleophilic Ring Opening of N,N-Acetals (Modern)
A superior, convergent route developed for Mozavaptan analogues involves the regiospecific quaternization of aryl-fused
Figure 1: Modern synthetic workflow for accessing functionalized tetrahydro-1H-1-benzazepine scaffolds via N,N-acetal activation.
Pharmacological Applications: The V2 Receptor Paradigm[2]
The primary utility of this scaffold is in the antagonism of the Arginine Vasopressin V2 Receptor (V2R) , a GPCR located in the renal collecting duct.
Mechanism of Action
V2R antagonists (Vaptans) block the binding of arginine vasopressin (AVP).[2] This prevents the Gs-protein coupled signaling cascade that normally leads to the insertion of Aquaporin-2 (AQP2) channels.
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Result: "Aquaresis"—the excretion of electrolyte-free water.[3][4]
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Therapeutic Use: Hyponatremia (SIADH), Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Structure-Kinetic Relationships (SKR)
Recent data suggests that residence time (the duration the drug stays bound to the target) is a better predictor of in vivo efficacy than thermodynamic affinity (
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Tolvaptan: Moderate residence time.
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Benzazepine Derivatives (e.g., Compound 18): Modifications to the benzazepine ring (e.g., specific halogenation at C7 or rigidification) can extend residence time up to 7.7-fold, significantly improving efficacy in ADPKD models.
Figure 2: Signal transduction pathway of the V2 receptor. The 1-benzazepine scaffold acts as a competitive antagonist, halting the cascade at the receptor level.
Experimental Protocol: Synthesis of a Mozavaptan Intermediate
Objective: Synthesis of trans-1,10-dimethyl-2,3,4,5-tetrahydro-1H-2,5-epiaminobenzo[b]azepine (a model system for the Mozavaptan core) via the N,N-acetal route.
Safety: Dimethyl sulfate is a potent alkylating agent and carcinogen. Work in a fume hood with appropriate PPE.
Reagents
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Substrate: 2-(2-aminoethyl)benzaldehyde derivative (precursor to N,N-acetal)
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Amine Source: Methylamine (2.0 M in THF)[1]
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Catalyst: p-Toluenesulfonic acid (p-TsOH)
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Solvent: Toluene (anhydrous)
Protocol Steps
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N,N-Acetal Formation:
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Charge an oven-dried round-bottom flask with the aldehyde substrate (1.0 equiv).
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Add anhydrous Toluene (0.1 M concentration relative to substrate).
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Add p-TsOH (5 mol%).
-
Add Methylamine solution (3.0 equiv).
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Reflux the mixture for 2 hours under a Dean-Stark trap to remove water.
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Checkpoint: Monitor by TLC for disappearance of aldehyde.
-
-
Quaternization (Activation):
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Cool the reaction mixture to 0°C.
-
Add Dimethyl Sulfate (1.1 equiv) dropwise.
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Stir at room temperature for 1 hour. This forms the quaternary ammonium salt in situ.
-
-
Ring Opening/Cyclization:
-
Heat the mixture to 60°C for 4 hours. The internal nucleophile (the aniline nitrogen or an added external nucleophile) attacks, opening the bridged system to form the 7-membered ring.
-
Note: For Mozavaptan itself, the nucleophile is often an organometallic reagent added at this stage.
-
-
Workup:
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Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3x).[5]
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (
, Hexanes/EtOAc gradient). -
Validation: Confirm structure via 1H-NMR (look for characteristic azepine ring protons at 1.8–2.2 ppm and 3.0–3.5 ppm).
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References
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Vertex Pharmaceuticals. (2023).[6] Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists.[6][7] Journal of Medicinal Chemistry.[8] Link
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Otsuka Pharmaceutical. (2006). Mozavaptan (OPC-31260) Pharmacology and Clinical Data. Bioorganic & Medicinal Chemistry Letters.[9] Link
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Lycoming College & Susquehanna University. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals.[1][10] The Journal of Organic Chemistry. Link
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ACS Central Science. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps.[5] (Contextual reference for 2-benzazepine distinction). Link
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National Institutes of Health. (2018). Tolvaptan FDA Approval History and Pharmacology. FDA Drug Databases. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N, N-Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
